6-(Cyclopentyloxy)benzofuran-2-carboxylicacid
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Overview
Description
6-(Cyclopentyloxy)benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with a molecular formula of C14H14O4 and a molecular weight of 246.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopentyloxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
6-(Cyclopentyloxy)benzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid include other benzofuran derivatives, such as:
Benzothiophene derivatives: Known for their anticancer properties.
Benzofuran-based pyrazoline-thiazoles: Studied for their antimicrobial activities.
Uniqueness
What sets 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid apart is its unique cyclopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced stability or selectivity.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-cyclopentyloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c15-14(16)13-7-9-5-6-11(8-12(9)18-13)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,16) |
InChI Key |
JUDZHMKJUIJGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC3=C(C=C2)C=C(O3)C(=O)O |
Origin of Product |
United States |
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